7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline
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Overview
Description
7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of hypervalent iodine (III) carboxylates as alkylating agents, enabling a highly site-selective alkylation of heteroarene N-oxides in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The morpholine-piperidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine-piperidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one: A pharmaceutical intermediate used in the preparation of gefitinib.
2-Chloroquinoline-3-carbaldehyde: A compound used in the synthesis of various quinoline derivatives.
Uniqueness
7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the morpholine-piperidine moiety, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H27N3O3 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[1-(7-methoxy-4-methylquinolin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H27N3O3/c1-15-12-20(22-19-13-17(26-2)5-6-18(15)19)24-7-3-4-16(14-24)21(25)23-8-10-27-11-9-23/h5-6,12-13,16H,3-4,7-11,14H2,1-2H3 |
InChI Key |
HGIYFJFMESYOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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